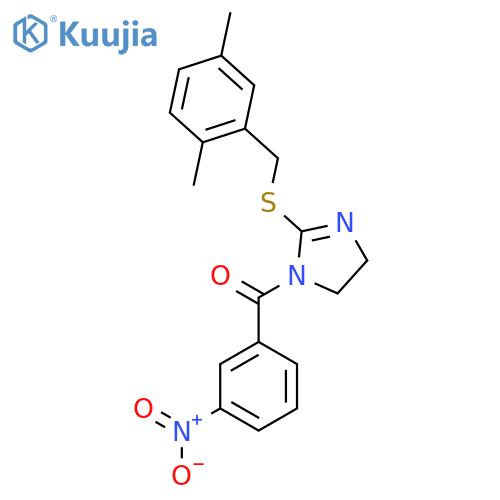Cas no 851804-51-8 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
2-{(2,5-ジメチルフェニル)メチルスルファニル}-1-(3-ニトロベンゾイル)-4,5-ジヒドロ-1H-イミダゾールは、高度に特異的な構造を持つ有機化合物です。その分子構造は、2,5-ジメチルフェニル基と3-ニトロベンゾイル基を有し、イミダゾリン骨格に結合しています。この化合物の特徴的な硫黄結合は、化学的安定性と反応性のバランスに優れています。また、ニトロ基の存在により、電子求引性が高く、特定の反応において優れた中間体として機能します。医薬品中間体や農薬合成における応用が期待されるほか、その特異的な構造は新規生物活性化合物の開発にも有用です。

851804-51-8 structure
商品名:2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
- 851804-51-8
- 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- AKOS024589110
- F0630-1153
- [2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone
-
- インチ: 1S/C19H19N3O3S/c1-13-6-7-14(2)16(10-13)12-26-19-20-8-9-21(19)18(23)15-4-3-5-17(11-15)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3
- InChIKey: ZHNPIKHNIUYZDM-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=C(C)C=CC=1C)C1=NCCN1C(C1C=CC=C(C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 369.11471265g/mol
- どういたいしつりょう: 369.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 104Ų
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-1153-4mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-3mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-1mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-25mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-50mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-100mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-5μmol |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-2mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-30mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0630-1153-10mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
851804-51-8 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 55290-64-7(Dimethipin)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
